molecular formula C13H8N6O B3145640 Topiroxostat Impurity 9 CAS No. 577778-82-6

Topiroxostat Impurity 9

Cat. No. B3145640
CAS RN: 577778-82-6
M. Wt: 264.24 g/mol
InChI Key: DZWHXHCLXFPDRQ-UHFFFAOYSA-N
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Description

Topiroxostat Impurity 9 is one of the impurities of Topiroxostat, a xanthine oxidase inhibitor . It is effective in the treatment of gout and hyperuricemia . The molecular formula of this compound is C13H8N6O, and its molecular weight is 264.25 .


Synthesis Analysis

The synthesis of Topiroxostat and its impurities, including Impurity 9, involves high-performance liquid chromatography . The method is high in specificity, sensitivity, repeatability, and accuracy .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile . The InChI Key is DZWHXHCLXFPDRQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Topiroxostat, the parent compound of Impurity 9, reduces the synthesis of uric acid by competitively inhibiting xanthine oxidase in a selective and time-dependent manner .


Physical And Chemical Properties Analysis

This compound appears as a solid . Its InChI is InChI=1S/C13H8N6O/c14-8-11-7-10 (1-4-15-11)13-16-12 (17-18-13)9-2-5-19 (20)6-3-9/h1-7,20H .

Mechanism of Action

Target of Action

Topiroxostat Impurity 9, like Topiroxostat, primarily targets Xanthine Oxidase (XO) or Xanthine Oxidoreductase (XOR) . XOR is an enzyme that regulates purine metabolism . The inhibition of this enzyme results in a significant reduction of serum urate levels .

Mode of Action

This compound acts by competitively inhibiting XOR in a selective and time-dependent manner . This inhibition serves to reduce the concentration of insoluble urates and uric acid in tissues, plasma, and urine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolic pathway . XOR, the enzyme inhibited by this compound, plays a crucial role in this pathway. It catalyzes the oxidation of hypoxanthine to xanthine and further catalyzes the oxidation of xanthine to uric acid . By inhibiting XOR, this compound reduces the production of uric acid in the body .

Pharmacokinetics

Topiroxostat and its metabolites are shown to be unaffected by renal complications, thus may be effective in patients with chronic kidney diseases . The clearance of Topiroxostat and its metabolites by a dialyzer were also reported .

Result of Action

The primary molecular effect of this compound is the reduction of serum uric acid concentrations . This leads to a decrease in the concentration of insoluble urates and uric acid in tissues, plasma, and urine . Clinically, this results in the management of hyperuricemia and gout .

Action Environment

The action of this compound can be influenced by environmental factors such as liver function. For instance, in patients with liver dysfunction, Topiroxostat improved arterial stiffness parameters, which might be related to its inhibitory effect on plasma XOR .

Future Directions

Topiroxostat has shown potential for improving arterial stiffness and preventing atherosclerotic diseases in patients with liver dysfunction . Future large-scale prospective placebo-controlled studies are warranted to confirm this hypothesis .

properties

IUPAC Name

4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWHXHCLXFPDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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